molecular formula C8H14ClF2NO2 B13325863 Methyl 2-(4,4-difluoropiperidin-3-yl)acetate hydrochloride CAS No. 1334413-82-9

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate hydrochloride

Cat. No.: B13325863
CAS No.: 1334413-82-9
M. Wt: 229.65 g/mol
InChI Key: JOAQDCARSAPWLC-UHFFFAOYSA-N
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Description

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate hydrochloride is a chemical compound with the molecular formula C8H14ClF2NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of two fluorine atoms on the piperidine ring and an ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Esterification: The ester functional group is introduced through an esterification reaction involving methanol and an appropriate acid chloride or anhydride.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The ester group can undergo hydrolysis to release active metabolites that exert their effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(piperidin-4-yl)acetate hydrochloride
  • 4,4-Difluoropiperidin-3-yl acetate hydrochloride

Uniqueness

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate hydrochloride is unique due to the presence of two fluorine atoms on the piperidine ring, which can significantly alter its chemical and biological properties compared to similar compounds. This fluorination can enhance its stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research applications.

Properties

CAS No.

1334413-82-9

Molecular Formula

C8H14ClF2NO2

Molecular Weight

229.65 g/mol

IUPAC Name

methyl 2-(4,4-difluoropiperidin-3-yl)acetate;hydrochloride

InChI

InChI=1S/C8H13F2NO2.ClH/c1-13-7(12)4-6-5-11-3-2-8(6,9)10;/h6,11H,2-5H2,1H3;1H

InChI Key

JOAQDCARSAPWLC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CNCCC1(F)F.Cl

Origin of Product

United States

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